1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione
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Overview
Description
1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and properties. This compound is characterized by the presence of four methoxy groups and a butyl group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as veratrole and terephthalaldehyde.
Reaction Conditions: A solution of veratrole and terephthalaldehyde in dichloromethane is added dropwise to 84% sulfuric acid while maintaining the temperature between 0 and 5°C. The reaction mixture is stirred for 2 hours at room temperature.
Quenching and Purification: The reaction is quenched with water and neutralized with ammonia. The product is extracted with dichloromethane, and the solvent is removed under vacuum.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-Butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione: Similar in structure but with an acetyl group instead of a butyl group.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains amino and hydroxy groups, making it suitable for different applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
61539-66-0 |
---|---|
Molecular Formula |
C22H24O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-butyl-2,4,5,7-tetramethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H24O6/c1-6-7-8-13-15(26-3)11-17(28-5)20-19(13)21(23)14-9-12(25-2)10-16(27-4)18(14)22(20)24/h9-11H,6-8H2,1-5H3 |
InChI Key |
PUDPORLJNSJFOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=C(C=C1OC)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
Origin of Product |
United States |
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